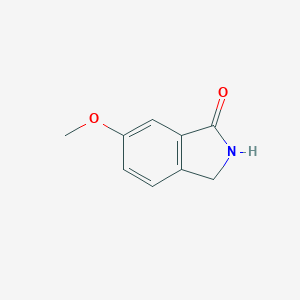

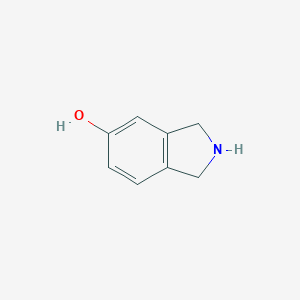

イソインドリン-5-オール

説明

Isoindolin-5-ol and its derivatives are a class of compounds that have garnered significant interest in the field of organic chemistry due to their presence in various bioactive molecules and potential applications in medicinal chemistry. These compounds are characterized by their isoindolinone skeleton, which is a common structural motif in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of isoindolin-5-ol derivatives has been achieved through various methods. One approach involves Rh(III)-catalyzed cascade annulations, which allow for the efficient construction of isoindolo[2,1-b]isoquinolin-5(7H)-ones from N-(pivaloyloxy)benzamides and 2-alkynyl aldehydes . Another method utilizes catalytic asymmetric synthesis, highlighting the importance of chiral organocatalysis and transition metal complexes in the formation of chiral isoindolinones . Additionally, regio- and stereoselective synthesis can be achieved through BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides , and ruthenium-catalyzed addition of aromatic amides to internal alkynes followed by intramolecular cyclization . Electrophilic cyclization has also been employed to synthesize substituted isoindolin-1-ones .

Molecular Structure Analysis

Isoindolin-5-ol derivatives exhibit a range of molecular structures, often containing a five-membered ring as part of their core. The molecular structure is crucial for the biological activity of these compounds. For instance, the synthesis of the topoisomerase I inhibitor isoindolo[2,1-b]isoquinolin-7(5H)-one involves the formation of a five-membered ring through aryl radical cyclization . The stereochemistry of these compounds is also significant, as seen in the Z-stereochemistry across the C=C double bond in the products obtained from iodoaminocyclization .

Chemical Reactions Analysis

Isoindolin-5-ol derivatives can undergo various chemical reactions, which are essential for their diversification and functionalization. For example, the aminal functionality in the products from Rh(III)-catalyzed cascade annulations serves as a handle for further diversification . The tandem nucleophilic addition-intramolecular aza-Michael reaction has been used for the synthesis of chiral fluorinated isoindolines . Moreover, Rhodium(III)-catalyzed C-H functionalization in water has been reported for the synthesis of isoindolin-1-ones, demonstrating the potential for green chemistry approaches .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindolin-5-ol derivatives are influenced by their molecular structure and the substituents present on the isoindolinone ring. Extended, π-conjugated isoindolin-1-ones have been synthesized, indicating that structural alterations can be made while maintaining good regio- and stereospecificity . The biological activity of these compounds is also noteworthy, as demonstrated by the urease inhibitory activity of 2,3-disubstituted isoindolin-1-ones, with some derivatives showing significant potency .

科学的研究の応用

医薬品合成

イソインドリン-5-オール誘導体は、生物活性分子との構造的類似性から、医薬品合成において注目を集めています。これらは、さまざまな治療薬の製造における重要な中間体として役立ちます。 例えば、イソインドリン-5-オール部分を薬物構造に取り入れることで、化合物の薬物動態特性を向上させ、疾患治療における有効性を高めることができます .

除草剤と殺虫剤

イソインドリン-5-オールの化学的特性により、除草剤や殺虫剤の開発に利用することができます。 その反応性は、不要な植物や害虫の生育を阻害するために利用でき、より安全で環境に優しい農業用化学物質の可能性を提供します .

染料と顔料

イソインドリン-5-オール化合物は発色団特性を示し、染料や顔料として使用に適しています。 特定の波長で光を吸収する能力は、繊維、インク、塗料の顔料を作成するために利用できます .

ポリマー添加剤

材料科学の分野では、イソインドリン-5-オール誘導体は、ポリマーの特性を向上させる添加剤として機能することができます。 これらは、ポリマーベースの製品の寿命を延ばすために重要な熱安定性、機械的強度、および劣化に対する耐性を強化することができます .

有機合成

イソインドリン-5-オールは、有機合成における汎用性の高いビルディングブロックとして役立ちます。さまざまな化学変換を受けることができ、複雑な分子構造を構築できます。 これは、天然物の合成や新規有機化合物の合成に特に役立ちます .

フォトクロミック材料

イソインドリン-5-オールのユニークな構造は、フォトクロミック材料の開発に役立ちます。 これらの材料は、光にさらされると色が変化し、サングラス、スマートウィンドウ、ディスプレイ技術において実用的な用途があります .

治療薬

最近の研究では、イソインドリン-5-オール誘導体は治療薬としての可能性を示しています。例えば、変形性関節症における軟骨分解に関与する酵素であるADAMTS-4/5の阻害剤として研究されています。 これは、疾患修飾性変形性関節症治療薬(DMOAD)の開発のための有望な方向性を示唆しています .

バイオアベイラビリティの向上

イソインドリン-5-オール誘導体は、薬物のバイオアベイラビリティを向上させる可能性を示しています。 薬物の構造をイソインドリン-5-オール単位を含むように修飾することにより、その溶解度と吸収速度を向上させることができ、より効果的な治療につながります .

Safety and Hazards

When handling Isoindolin-5-ol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

作用機序

Target of Action

Isoindolin-5-ol is a heterocyclic compound that has been found to interact with multiple biological targets . For instance, isoindolin-5-ol derivatives have been shown to inhibit ADAMTS-4/5, enzymes involved in the degradation of cartilage, suggesting a potential application in the treatment of osteoarthritis . Additionally, isoindolin-5-ol derivatives have been virtually screened as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which plays a crucial role in cell division .

Mode of Action

The interaction of Isoindolin-5-ol with its targets results in significant changes. For instance, when Isoindolin-5-ol derivatives inhibit ADAMTS-4/5, they prevent the degradation of cartilage, potentially reducing joint pain and restoring normal function . When acting as CDK7 inhibitors, they can interfere with cell division, which could potentially be leveraged for anti-cancer action .

Biochemical Pathways

Isoindolin-5-ol and its derivatives can affect several biochemical pathways. For example, by inhibiting ADAMTS-4/5, they can impact the pathway responsible for cartilage degradation . Similarly, by inhibiting CDK7, they can affect the cell cycle, particularly the process of cell division .

Pharmacokinetics

The pharmacokinetic properties of Isoindolin-5-ol and its derivatives are crucial for their bioavailability and efficacy. For instance, one study found that certain Isoindolin-5-ol derivatives exhibited excellent drug-like properties and better pharmacokinetic profiles than a known ADAMTS-5 inhibitor . .

Result of Action

The molecular and cellular effects of Isoindolin-5-ol’s action depend on its specific targets. For example, by inhibiting ADAMTS-4/5, Isoindolin-5-ol derivatives can potentially reduce joint pain and restore normal function in osteoarthritis patients . By inhibiting CDK7, they can potentially interfere with cell division, which could be beneficial in the treatment of cancer .

特性

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-2-1-6-4-9-5-7(6)3-8/h1-3,9-10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZKENDTAFDRKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595324 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54544-67-1 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

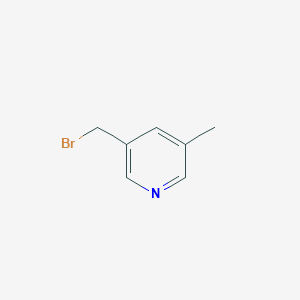

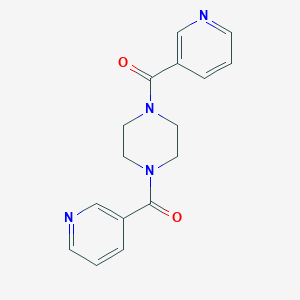

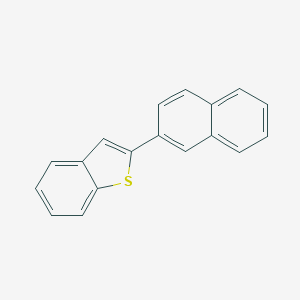

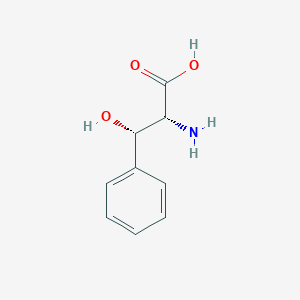

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

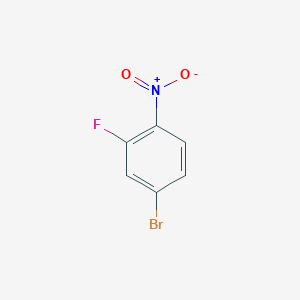

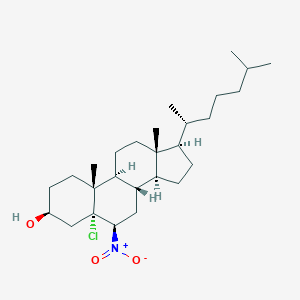

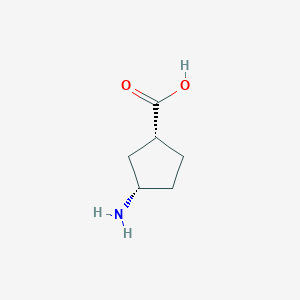

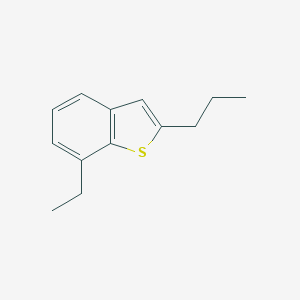

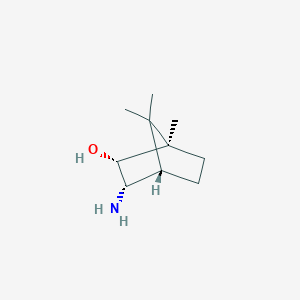

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。